molecular formula C26H21N3O5 B2713154 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one CAS No. 1207035-41-3

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one

Cat. No. B2713154
CAS RN: 1207035-41-3
M. Wt: 455.47
InChI Key: FQAORTIMHKFZKU-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H21N3O5 and its molecular weight is 455.47. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathway and P-glycoprotein Inhibition Research into related compounds, such as HM-30181, has been conducted to understand their metabolic pathways and applications as P-glycoprotein inhibitors. These studies are crucial in the development of drugs that can overcome resistance in cancer therapy by inhibiting the P-glycoprotein, which pumps out drugs from cancer cells, making them resistant to chemotherapy. A study by Paek et al. (2006) on the metabolism of HM-30181 in rats using liquid chromatography and electrospray mass spectrometry identified the in vitro and in vivo metabolic pathways of this P-glycoprotein inhibitor, highlighting its potential in enhancing drug absorption and efficacy in cancer treatment (Paek, Ji, Kim, Lee, & Lee, 2006).

Synthesis and Characterization The synthesis and characterization of novel compounds with related structures have been a focus of research to explore their therapeutic potentials. For instance, Carmody, Sainsbury, and Newton (1980) worked on the electrochemical oxidation of aromatic ethers, including the synthesis of complex compounds that could serve as intermediates for further chemical transformations, aiming at developing new therapeutic agents or materials with unique properties (Carmody, Sainsbury, & Newton, 1980).

Antibacterial and Antifungal Activities Research into derivatives of the chemical structure has also explored their potential antibacterial and antifungal activities. Sirgamalla and Boda (2019) synthesized a series of derivatives and evaluated their antibacterial and antifungal activities, showing that certain compounds exhibited potent activity against various bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Sirgamalla & Boda, 2019).

Thermo-Physical Properties The investigation of thermo-physical properties of related compounds, such as those studied by Godhani et al. (2013), provides valuable insights into the physical and chemical behaviors of these substances. Understanding these properties can aid in the design of compounds with desired characteristics for various applications, including materials science and drug formulation (Godhani, Dobariya, Sanghani, & Mehta, 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have shown a wide range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5/c1-31-18-11-9-17(10-12-18)29-15-21(19-6-4-5-7-20(19)26(29)30)25-27-24(28-34-25)16-8-13-22(32-2)23(14-16)33-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAORTIMHKFZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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